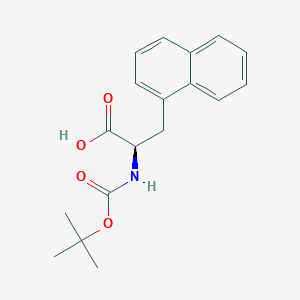

Boc-3-(1-naphthyl)-D-alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-3-(1-naphthyl)-D-alanine is an amino acid building block used in peptide synthesis . It is a white to off-white powder with a molecular formula of C18H21NO4 and a molecular weight of 315.36 .

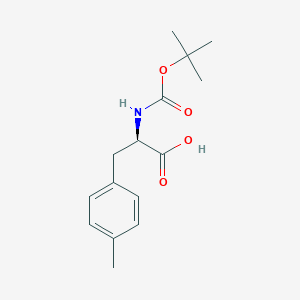

Molecular Structure Analysis

The molecular structure of Boc-3-(1-naphthyl)-D-alanine consists of a naphthyl group, an alanine group, and a tert-butoxycarbonyl (Boc) group . The InChI Key is KHHIGWRTNILXLL-HNNXBMFYSA-N .Chemical Reactions Analysis

Boc-3-(1-naphthyl)-D-alanine is primarily used in peptide synthesis . It can participate in Suzuki–Miyaura coupling reactions, a widely-used transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

Boc-3-(1-naphthyl)-D-alanine is a white to off-white powder . It has a molecular weight of 315.36 . It is recommended to store it at 2-8 °C .Scientific Research Applications

Synthesis and Application in Cholecystokinin Analogues

Boc-3-(1-naphthyl)-D-alanine has been incorporated into cholecystokinin analogues, replacing tryptophan in position 30. These analogues demonstrated reduced potencies on rat pancreatic acini and guinea pig brain membranes compared to the potent parent compound. The study signifies the potential of Boc-3-(1-naphthyl)-D-alanine in modifying peptide structures to alter their biological activity, offering insights into peptide-based drug design and the modulation of biological receptors (Rodriguez et al., 1991).

Spectroscopic Studies

Boc-3-(1-naphthyl)-D-alanine has been utilized in the synthesis of Bis-Boc-L-alanine-1,8-naphthyridine ligands, leading to comprehensive studies of their spectroscopic properties. These studies demonstrated the potential of these ligands in electronic absorption and fluorescence spectroscopy, providing a foundation for the development of advanced materials and the exploration of novel properties of amino acid derivatives (Gou et al., 2015).

Safety And Hazards

Boc-3-(1-naphthyl)-D-alanine should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Use personal protective equipment as required . In case of accidental release, ensure adequate ventilation, avoid dust formation, and sweep up and shovel into suitable containers for disposal .

properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-(1-naphthyl)-D-alanine | |

CAS RN |

76932-48-4 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.